1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the reaction of 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Introduction of the Benzhydryl Group: The next step involves the introduction of the benzhydryl group through a nucleophilic substitution reaction. This is achieved by reacting benzhydryl chloride with the pyridine derivative in the presence of a base such as potassium carbonate.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)carbamate: Similar structure but with a carbamate moiety instead of urea.
Uniqueness
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea moiety allows for strong hydrogen bonding interactions, enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNAWVKGLTGMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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